Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
This compound features a complex spirocyclic architecture integrating a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety fused with a piperidine ring. Key structural elements include:
- Spiro junction: The spiro configuration at position 5 (oxazine) and 4' (piperidine) introduces conformational rigidity, influencing molecular recognition and pharmacokinetic properties .
- Ethyl carboxylate at 1'-position: Provides a polar ester group that may serve as a metabolic liability or prodrug precursor .
Synthetic routes likely involve Buchwald–Hartwig amination or acid-catalyzed cyclization strategies, as seen in analogous spiro compounds .
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5/c1-3-32-22-7-5-6-17-20-15-19(18-14-16(26)8-9-21(18)30)27-29(20)25(34-23(17)22)10-12-28(13-11-25)24(31)33-4-2/h5-9,14,20,30H,3-4,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDCACNUPBILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=C(C=CC(=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities that warrant investigation. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 485.97 g/mol. The IUPAC name is ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate. Its structure includes functional groups that may contribute to its biological effects.
Biological Activity Overview
Research on this compound has primarily focused on its pharmacological properties. Key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antitumor effects through various mechanisms.
- Inhibition of PD-L1 : Some related compounds have shown promise as PD-L1 inhibitors, which are crucial in cancer immunotherapy.
Antitumor Effects
A study highlighted the potential of compounds similar to ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy... in inhibiting tumor growth. For example:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| L7 | 1.8 | PD-L1 Inhibition |
| BMS-1016 | 36 | PD-L1 Inhibition |
The compound L7 demonstrated a significantly lower IC50 compared to the lead compound BMS-1016, indicating enhanced potency against PD-L1 .
Mechanistic Studies
Mechanistic studies have suggested that related compounds can block the PD-1/PD-L1 interaction effectively. For instance:
- Cell-based assays revealed that L7 inhibited this interaction with an EC50 value of 375 nM compared to 2075 nM for BMS-1016 .
This suggests that ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy... may also function similarly due to structural similarities.
Case Studies
In vivo studies using tumor models have shown promising results:
- Model : Syngeneic mice with humanized PD-L1.
- Results : Oral administration of related ester prodrugs resulted in significant tumor reduction and enhanced immune response.
These findings indicate the potential for clinical applications in cancer therapy through mechanisms that enhance antitumor immunity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Cyclohexane-based spiro analogs (e.g., ) exhibit higher lipophilicity due to non-polar cyclohexane, whereas piperidine-containing spiro systems (e.g., ) balance polarity and rigidity .
Substituent Effects :
- Chlorine vs. Hydroxyl : The 5-Cl-2-OH-phenyl group in the target compound offers dual electronic (Cl) and H-bonding (OH) interactions, contrasting with purely lipophilic 4-Cl-phenyl in .
- Ethoxy vs. Methoxy : The 7-OEt group increases logP by ~0.5 compared to methoxy, as demonstrated in spiro[cyclohexane] analogs .
- Carboxylate Position : The 1'-COOEt group in the target compound may undergo esterase-mediated hydrolysis faster than analogs with sterically shielded esters .
Synthetic Challenges :
- Palladium-catalyzed coupling (e.g., Buchwald–Hartwig in ) is critical for introducing aryl groups in spiro systems but requires optimized ligand systems (e.g., Xantphos) to avoid byproducts.
- Acid-catalyzed spirocyclization (as in ) offers high yields but risks epimerization at chiral centers.
Biological Implications :
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound’s spirocyclic architecture, combining a benzo[e]pyrazolo-oxazine core with a piperidine ring, creates unique stereoelectronic properties. The ethoxy and carboxylate ester groups enhance solubility and modulate hydrogen-bonding interactions, critical for ligand-receptor binding studies. Structural characterization via X-ray crystallography or NMR (e.g., 2D NOESY for spatial conformation) is essential to resolve intramolecular interactions .
Q. What synthetic strategies are employed for multi-step preparation?
Synthesis involves sequential annulation and functionalization:
- Step 1: Formation of the pyrazolo-oxazine core via [3+2] cycloaddition (e.g., using nitrile oxides).
- Step 2: Spiro-ring closure via acid-catalyzed cyclization (e.g., H2SO4 in ethanol).
- Step 3: Introduction of the 5-chloro-2-hydroxyphenyl group via Suzuki-Miyaura coupling (Pd(PPh3)4, 80°C, DMF/H2O) .
Q. How is purity and structural integrity validated post-synthesis?
- HPLC-MS: Quantify impurities (>95% purity threshold).
- <sup>13</sup>C NMR: Confirm spirojunction via absence of symmetry-related peaks.
- XRD: Resolve bond angles (e.g., C-N-C in piperidine: 109.5° ± 2°) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization?
Use Design of Experiments (DoE) to evaluate variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Solvent | DMF, THF, EtOH | DMF/H2O (3:1) |
| Catalyst Loading | 1–5 mol% Pd | 2.5 mol% Pd(PPh3)4 |
| Regioselectivity (>90%) is achieved via steric control from the ethoxy group . |
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
Preliminary studies suggest dual activity:
- Neuropharmacology: Partial agonism at 5-HT1A receptors (IC50: 120 nM).
- Anticancer: Inhibition of PI3Kδ (IC50: 450 nM). Contradiction: Discrepancies in IC50 values across assays (e.g., cell-free vs. cellular). Resolution: Use orthogonal assays (e.g., SPR for binding kinetics, cell-based luciferase reporters) to differentiate target engagement from off-target effects .
Q. How does the compound’s stability under varying pH and temperature impact experimental design?
Stability
| Condition | Half-Life (t1/2) | Degradation Pathway |
|---|---|---|
| pH 2.0 (37°C) | 2.1 hours | Ester hydrolysis |
| pH 7.4 (37°C) | 48 hours | Oxidative demethylation |
| Light (UV-Vis) | 6 hours | Photocleavage of oxazine |
| Use lyophilized storage (-20°C, argon) and avoid aqueous buffers for long-term studies . |
Q. What computational methods predict binding modes with biological targets?
- Molecular Dynamics (MD): Simulate ligand-receptor dynamics (e.g., GROMACS, 100 ns trajectories).
- Docking (AutoDock Vina): Identify key interactions (e.g., hydrogen bonds with Ser159 in PI3Kδ).
- QM/MM: Refine electronic effects of the chloro-hydroxyphenyl moiety on binding affinity .
Methodological Challenges
Q. How to resolve spectral overlap in <sup>1</sup>H NMR due to complex spin systems?
- COSY/TOCSY: Decouple overlapping protons in the piperidine ring (δ 3.1–3.5 ppm).
- <sup>13</sup>C DEPT-135: Assign quaternary carbons in the spirojunction (e.g., C5 at 78 ppm).
- CRYSTAL: Use crystallographic data to validate NMR assignments .
Q. What strategies mitigate low yields in spirocyclization steps?
- Microwave-assisted synthesis: Reduce reaction time (30 min vs. 12 hours) with 20% yield improvement.
- Additive screening: MgSO4 (drying agent) vs. molecular sieves (3Å) to control water content .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Core modifications: Replace ethoxy with methoxy to assess steric effects.
- Substituent libraries: Synthesize analogs with halogens (F, Br) at the 5-position.
- Pharmacophore mapping: Align electrostatic potentials (MOPAC) to prioritize targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
